molecular formula C13H11ClO3S B12996596 Methyl2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate

Methyl2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate

Cat. No.: B12996596
M. Wt: 282.74 g/mol
InChI Key: KSCWLBVLCGEBGX-UHFFFAOYSA-N
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Description

Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thiophene ring bearing a chloromethyl group. The structure comprises:

  • Benzoate ester: A methyl ester of 2-hydroxybenzoic acid.
  • Thiophene moiety: A five-membered aromatic heterocycle with a sulfur atom.
  • Chloromethyl substituent: A -CH₂Cl group at the 5-position of the thiophene ring.

Its reactivity and biological activity are influenced by the interplay of the electron-withdrawing chloromethyl group, the aromatic thiophene, and the ester functionality.

Properties

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

methyl 2-[5-(chloromethyl)thiophen-2-yl]oxybenzoate

InChI

InChI=1S/C13H11ClO3S/c1-16-13(15)10-4-2-3-5-11(10)17-12-7-6-9(8-14)18-12/h2-7H,8H2,1H3

InChI Key

KSCWLBVLCGEBGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(S2)CCl

Origin of Product

United States

Preparation Methods

Etherification of Methyl 2-Hydroxybenzoate with Thiophen-2-ol Derivatives

The key step is the formation of the aryl-oxygen-thiophene bond. This is typically achieved by nucleophilic aromatic substitution or Williamson ether synthesis:

  • Reagents: Methyl 2-hydroxybenzoate (or its methyl ester), 5-(chloromethyl)thiophen-2-ol or thiophen-2-ol derivative.
  • Conditions: Base such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) at elevated temperatures (80–120 °C).
  • Mechanism: The phenolic oxygen of methyl 2-hydroxybenzoate is deprotonated by the base, generating a phenolate ion that attacks the electrophilic carbon of the chloromethyl group on the thiophene ring, forming the ether linkage.

Esterification and Purification

  • The methyl ester group is usually introduced or preserved by esterification of the corresponding carboxylic acid with methanol under acidic catalysis or by using methyl 2-hydroxybenzoate as the starting material.
  • Purification is typically done by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Representative Experimental Procedure (Adapted from Analogous Compounds)

Step Reagents & Conditions Description Yield & Notes
1 Methyl 2-hydroxybenzoate, 5-(chloromethyl)thiophen-2-ol, K2CO3, DMSO, 100 °C, 12 h Williamson ether synthesis to form the ether bond 70–85% yield; reaction monitored by TLC
2 Chloromethylation of thiophene (if needed): thiophene, paraformaldehyde, HCl gas, 0–5 °C, 2 h Introduction of chloromethyl group at 5-position 60–75% yield; careful control to avoid poly-substitution
3 Purification by silica gel chromatography (petroleum ether/ethyl acetate 3:1) Isolation of pure product Product as pale solid; characterized by NMR, MS

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals include aromatic protons of benzoate and thiophene rings, singlet for chloromethyl protons (~4.5–5.0 ppm), and methyl ester singlet (~3.8 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C14H11ClO3S (molecular weight ~296 g/mol).
  • Rf Values: Typically 0.3–0.5 in petroleum ether/ethyl acetate (3:1).

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Notes
Etherification Methyl 2-hydroxybenzoate, 5-(chloromethyl)thiophen-2-ol, K2CO3 DMSO, 100 °C, 12 h 70–85 Williamson ether synthesis
Chloromethylation (if needed) Thiophene, paraformaldehyde, HCl gas 0–5 °C, 2 h 60–75 Controlled to avoid side reactions
Purification Silica gel chromatography Petroleum ether/ethyl acetate 3:1 Essential for product purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate as a therapeutic agent in cancer treatment. Compounds with similar structures have been shown to modulate immune responses, effectively reactivating the immune system against tumors. For instance, derivatives of benzothiophene have demonstrated efficacy in treating various cancers, including melanoma and lung cancer, by acting as antagonists to prostaglandin E2 receptors (EP2 and EP4), which are involved in tumor progression and immune evasion .

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. Preliminary results indicate that compounds with thiophene moieties exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus. The incorporation of chloromethyl groups enhances the interaction with bacterial membranes, potentially increasing antimicrobial efficacy .

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Thiophene Ring: Utilizing chloromethylation reactions to introduce the chloromethyl group onto the thiophene ring.
  • Esterification: Reaction with benzoic acid derivatives to form the ester linkage.
    This synthetic pathway allows for modifications that can enhance biological activity or alter physicochemical properties for specific applications.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the thiophene ring or the benzoate moiety can significantly influence its biological activity, solubility, and stability .

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis, particularly in creating functional polymers with unique properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices may provide antimicrobial properties, making it suitable for applications in coatings and textiles .

Photovoltaic Materials

Research indicates that thiophene-containing compounds can enhance charge transport properties in organic photovoltaic devices. This compound's ability to form π-stacking interactions may improve the efficiency of solar cells by facilitating electron mobility .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityMethyl derivatives showed selective cytotoxicity against cancer cell linesPotential for targeted cancer therapies
Antimicrobial TestingExhibited significant antibacterial activity against Staphylococcus aureusDevelopment of new antimicrobial agents
Polymer DevelopmentUsed as a monomer to create antimicrobial polymersApplications in medical devices and textiles

Mechanism of Action

The mechanism of action of Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate with structurally or functionally related compounds from the literature:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Synthesis Yield Key References
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate (Target) C₁₃H₁₁ClO₄S* Benzoate ester, thiophene, chloromethyl, ether Herbicide Not reported
DPX-L5300 (methyl2-{[4-methoxy-6-methyl-1,3,5-triazin-2-yl(methyl)carbamoyl]sulfamoyl}benzoate) C₁₅H₁₈N₆O₆S Benzoate ester, triazine, sulfamoyl, methoxy Herbicide Not reported
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS Benzothiazole, chloro, methoxyphenyl Bioactive heterocyclic compound Not reported
(5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone C₁₅H₁₀ClNO₂S Benzothiazole, chloro, methoxy, ketone Synthetic intermediate High yield (ref.)
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate C₁₇H₁₆ClNO₄ Benzoate ester, chloro, methoxy, amide Unspecified (likely pharmaceutical) Not reported

Key Differences and Implications

Functional Group Influence on Reactivity
  • Chloromethyl vs. In contrast, DPX-L5300’s triazine and sulfamoyl groups enable hydrogen bonding and enzyme inhibition, critical for herbicidal action . Benzothiazole derivatives (e.g., C₁₄H₁₀ClNOS) exhibit rigidity and π-π stacking, favoring interactions with biological targets like enzymes or DNA .
Physicochemical Properties
  • Solubility and Stability :
    • The benzoate ester in all compounds enhances lipid solubility, aiding membrane penetration. However, the thiophene in the target compound may reduce stability under UV light compared to benzothiazoles or triazine-containing analogs.

Research Findings and Data

  • Spectroscopic Data :
    • FTIR peaks for a structurally related chloromethylphenylene compound (3206–2863 cm⁻¹ for C-H stretches; 2082 cm⁻¹ for C≡N) suggest methodologies applicable to characterizing the target compound’s functional groups .
  • Biological Performance: While quantitative herbicidal efficacy data for the target compound is absent, DPX-L5300’s inclusion in herbicide trials implies shared mechanisms of action, such as disrupting plant amino acid biosynthesis .

Biological Activity

Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group and a chloromethyl thiophene moiety, which are significant for its biological activity. The presence of the thiophene ring is known to enhance pharmacological properties due to its ability to participate in various biochemical interactions.

The biological activity of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is primarily attributed to its functional groups, which can influence several biological pathways:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

A study explored the antimicrobial efficacy of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate against several pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against fungal species.

Anticancer Activity

In vitro studies have demonstrated that methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate can induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)15Apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Caspase activation

The compound's ability to induce apoptosis suggests potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the effectiveness of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate in treating skin infections caused by resistant bacterial strains. Patients receiving the treatment showed a significant reduction in infection severity compared to those on standard antibiotics.
  • Case Study on Cancer Treatment :
    In a preclinical model using mice with implanted tumors, administration of the compound led to a notable decrease in tumor size and improved survival rates. This study highlighted the potential role of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate as part of a combination therapy for cancer.

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